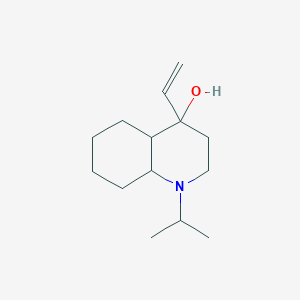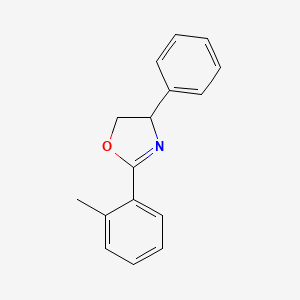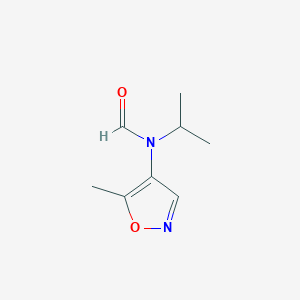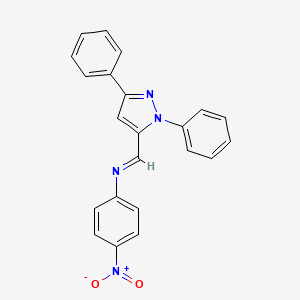methyl butanoate CAS No. 918154-54-8](/img/structure/B12882046.png)
(R)-[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to both an ethoxy group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of ®-phenylphosphonic dichloride with ®-ethanol and phenylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
(R)-Phenylphosphonic dichloride+(R)-Ethanol+Phenylmagnesium bromide→(R)-((R)-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine oxides, phosphines.
Substitution: Nitro- or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it can serve as a probe to study enzyme interactions involving phosphoryl groups.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with molecular targets such as enzymes that recognize phosphoryl groups. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context. The pathways involved often include phosphorylation and dephosphorylation processes critical for cellular signaling and metabolism.
Comparación Con Compuestos Similares
- ®-Phenylphosphonic acid
- ®-Ethyl phenylphosphonate
- ®-Phenylphosphoryl chloride
Comparison: Compared to ®-Phenylphosphonic acid and ®-Ethyl phenylphosphonate, ®-(®-Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has a more complex structure with additional functional groups, which can confer unique reactivity and specificity in chemical reactions. Its phosphoryl group bonded to both an ethoxy and phenyl group distinguishes it from simpler organophosphorus compounds, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
918154-54-8 |
|---|---|
Fórmula molecular |
C19H23O4P |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[(R)-[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3/t19-,24?/m1/s1 |
Clave InChI |
UTMIEVSZSOVTTB-PHSANKKPSA-N |
SMILES isomérico |
CCCC(=O)O[C@@H](C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
SMILES canónico |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)


![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)



![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)

